

Application Note: Troglitazone (CAS 118024-43-4) as a Benchmark Reference Standard

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Compound of Interest

Compound Name: *N-Benzoyl-O,α-dimethyl-DL-tyrosine*

CAS No.: 118024-43-4

Cat. No.: B564243

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Introduction: The "Canary in the Coal Mine"

Troglitazone (CAS 118024-43-4) holds a unique position in pharmaceutical history. Originally the first thiazolidinedione (TZD) approved for Type 2 diabetes, it was withdrawn from the market in 2000 due to idiosyncratic drug-induced liver injury (IDILI). Today, it serves a critical new purpose: it is the industry-standard positive control for predictive toxicology.

In modern drug development, Troglitazone is not screened as a candidate, but as a calibrator for failure. It is used to validate assay sensitivity in two critical domains:

- Mitochondrial Dysfunction: Validating the "Glu/Gal" metabolic switch assay.^[1]
- Cholestasis (BSEP Inhibition): Benchmarking transporter interference potential.

This application note details the protocols required to use Troglitazone as a reference standard to detect hepatotoxic liabilities in novel chemical entities (NCEs).

Physicochemical Specifications & Handling

Troglitazone is light-sensitive and requires specific handling to maintain potency as a reference standard.

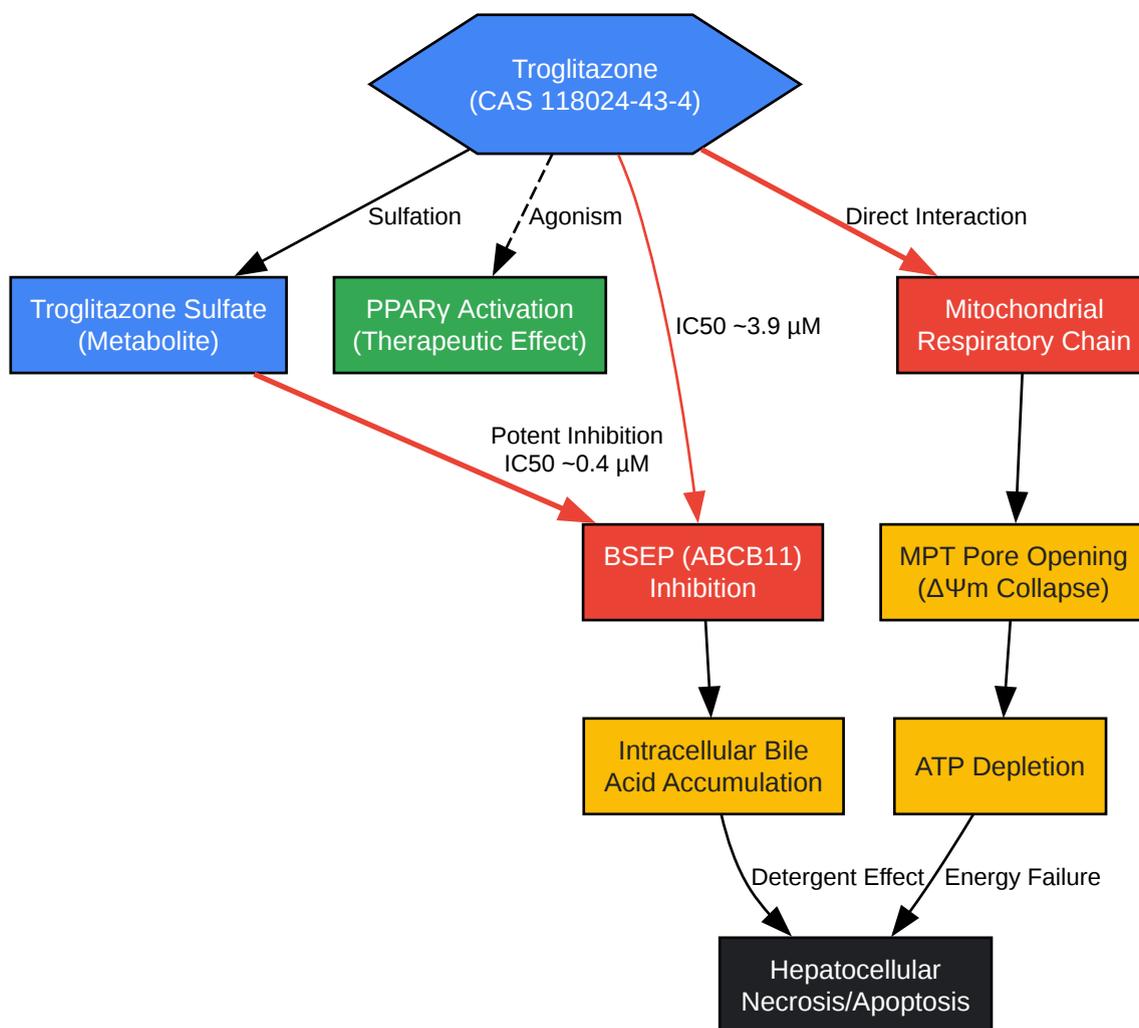
Parameter	Specification
CAS Number	118024-43-4
IUPAC Name	5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Molecular Weight	441.54 g/mol
Solubility (DMSO)	~20–25 mg/mL (Stock usually prepared at 10–50 mM)
Solubility (Ethanol)	~5 mg/mL
Solubility (Aqueous)	Insoluble (Requires carrier solvent for cell culture)
Storage	-20°C, desiccated, protected from light. [2] [3] [4] [5]
Stability	DMSO stock stable for 6 months at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action & Toxicity

Understanding why Troglitazone is used as a control is prerequisite to interpreting assay data. Its toxicity profile is dual-pronged:

- Mitochondrial Permeability Transition (MPT): Troglitazone induces the opening of the MPT pore, collapsing the mitochondrial membrane potential () and depleting ATP.
- BSEP Inhibition: It (and its sulfate metabolite) competitively inhibits the Bile Salt Export Pump (BSEP/ABCB11), leading to the accumulation of toxic bile acids within hepatocytes.

Visualization: The Dual-Hit Toxicity Pathway



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Figure 1: The dual mechanism of Troglitazone-induced hepatotoxicity. Note the critical role of the sulfate metabolite in BSEP inhibition.[6]

Protocol A: Mitochondrial Toxicity Screening (Glu/Gal Assay)[1]

This assay exploits the Crabtree Effect.[1][7] Tumor-derived cells (like HepG2) in high-glucose media rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. By forcing cells to grow in Galactose, they must rely on oxidative phosphorylation (OXPHOS) to generate ATP.[1]

Troglitazone is the positive control for this metabolic switch.

Materials

- Cell Line: HepG2 or HepaRG.
- Glucose Media: DMEM (High Glucose, 25 mM) + 10% FBS.
- Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate + 10% FBS.
- Readout: CellTiter-Glo® (ATP luminescence) or MTT.

Experimental Workflow

- Seeding: Seed HepG2 cells at 15,000 cells/well in 96-well plates. Allow attachment for 24 hours in standard Glucose media.
- Media Switch:
 - Wash Plate A with PBS and replace with Glucose Media.
 - Wash Plate B with PBS and replace with Galactose Media.
- Equilibration: Incubate for 2-4 hours to allow metabolic adaptation.
- Dosing:
 - Prepare Troglitazone serial dilutions in DMSO (Final DMSO < 0.5%).
 - Dose range: 0.1 μ M to 100 μ M.
 - Include Vehicle Control (DMSO only).
- Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
- Readout: Measure ATP levels (luminescence).

Data Analysis & Acceptance Criteria

Calculate the IC₅₀ for both conditions. A "Mitochondrial Toxicant" is defined by the magnitude of the shift.

- Troglitazone Reference Values:
 - Glucose IC₅₀: > 100 μM (Often non-toxic in glycolysis).
 - Galactose IC₅₀: ~ 25–40 μM.
 - Acceptance: The assay is valid if Troglitazone shows an MI > 3.0.

Protocol B: BSEP Inhibition (Vesicular Transport)

Inhibition of the Bile Salt Export Pump is a leading cause of DILI. Troglitazone is used to benchmark the potency of NCEs against this transporter.

Materials

- Membranes: Inverted membrane vesicles overexpressing human BSEP (ABCB11).
- Substrate: [3H]-Taurocholic Acid (TCA).[8]
- Reference Inhibitor: Troglitazone (CAS 118024-43-4).

Experimental Workflow

- Preparation: Thaw vesicles and dilute in Transport Buffer (10 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl₂, pH 7.4).
- Plate Setup:
 - ATP-dependent wells: Buffer + 4 mM ATP.
 - AMP-dependent wells (Background): Buffer + 4 mM AMP.
- Dosing: Add Troglitazone (Range: 0.1 μM – 50 μM) to reaction mix.
- Start Reaction: Add [3H]-TCA (2 μM final concentration).

- Incubation: 5 minutes at 37°C.
- Stop Reaction: Rapid filtration through glass fiber filters using ice-cold washing buffer.
- Quantification: Liquid Scintillation Counting.

Acceptance Criteria

- Net Transport: (CPM in ATP wells) - (CPM in AMP wells).
- Troglitazone IC50: The assay is valid if the IC50 falls between 2.0 μM and 5.0 μM (Literature consensus $\sim 3.9 \mu\text{M}$).
- Note: If using Troglitazone Sulfate (metabolite) as a reference, the IC50 should be significantly lower ($\sim 0.4 \mu\text{M}$).

Protocol C: PPAR γ Reporter Assay (Potency)

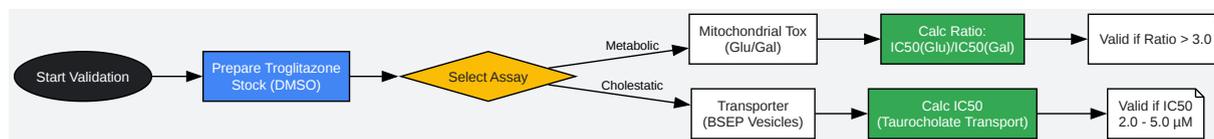
While toxicity is the primary use, Troglitazone remains a reference agonist for PPAR γ activation.

Workflow Summary

- Transfection: HEK293 cells co-transfected with a PPAR γ expression vector and a PPRE-Luciferase reporter.
- Treatment: Treat cells with Troglitazone (1 nM – 10 μM) for 24 hours.
- Readout: Measure Luciferase activity.
- Reference Value: Human PPAR γ EC50 should be $\sim 550 \text{ nM}$.

Experimental Logic Visualization

The following diagram illustrates the decision tree for validating a new assay using Troglitazone.



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Figure 2: Validation logic flow for qualifying Troglitazone as a reference standard in toxicity assays.

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